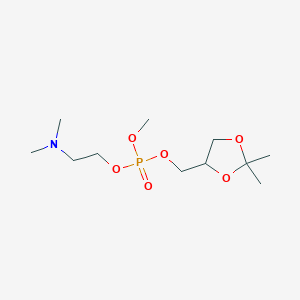
2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate is a chemical compound with the molecular formula C11H24NO6P. It is known for its unique structure, which includes a dimethylaminoethyl group and a dioxolane ring. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate typically involves the reaction of 2-(dimethylamino)ethanol with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a phosphorylating agent such as methyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler phosphates.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates .
Applications De Recherche Scientifique
2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The dioxolane ring provides stability to the molecule, allowing it to effectively participate in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-dimethyl-1,3-dioxolan-4-yl)methylamine
- 2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
- 2,2-dimethyl-1,3-dioxolan-4-methanamine
Uniqueness
Compared to similar compounds, 2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate is unique due to its combination of a dimethylaminoethyl group and a dioxolane ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H24NO6P |
|---|---|
Poids moléculaire |
297.29 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate |
InChI |
InChI=1S/C11H24NO6P/c1-11(2)15-8-10(18-11)9-17-19(13,14-5)16-7-6-12(3)4/h10H,6-9H2,1-5H3 |
Clé InChI |
OLYLDTWYTVWVGU-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)COP(=O)(OC)OCCN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


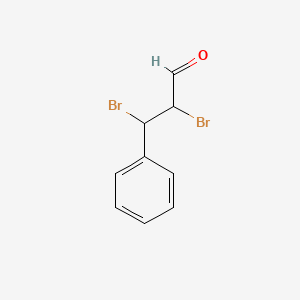

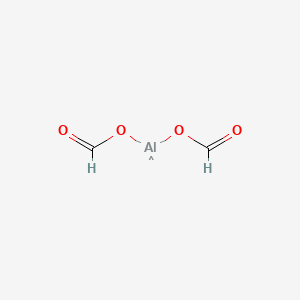
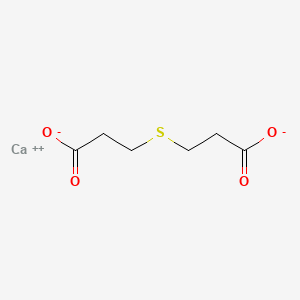
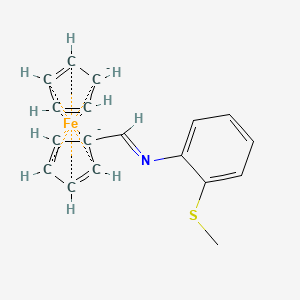
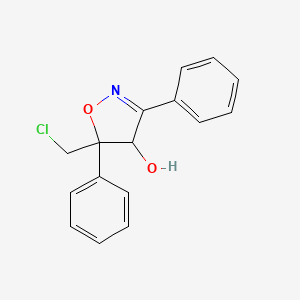
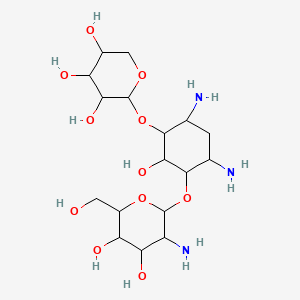
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
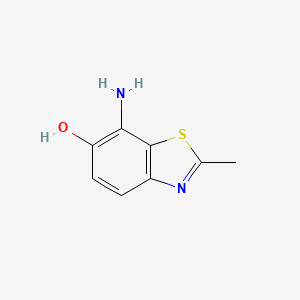
![1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)
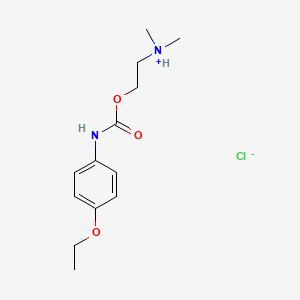
![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
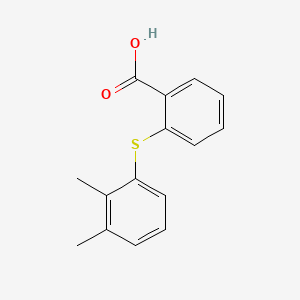
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)
